molecular formula C26H26N2O3S B2429739 (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1031070-92-4

(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide

カタログ番号: B2429739
CAS番号: 1031070-92-4
分子量: 446.57
InChIキー: DTVYFJGJEVMLOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O3S and its molecular weight is 446.57. The purity is usually 95%.
The exact mass of the compound (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c29-26-11-6-17-28(26)20-22-12-14-23(15-13-22)25-10-5-4-9-24(25)19-27-32(30,31)18-16-21-7-2-1-3-8-21/h1-5,7-10,12-16,18,27H,6,11,17,19-20H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYFJGJEVMLOE-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A phenylethenesulfonamide backbone.
  • A pyrrolidine moiety, which may influence its pharmacological properties.

The chemical formula can be represented as follows:

C22H26N2O2SC_{22}H_{26}N_{2}O_{2}S

Anticancer Properties

Research has indicated that compounds similar to (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide exhibit anticancer activity. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, studies have shown that certain sulfonamide derivatives can inhibit the activity of carbonic anhydrases, which are implicated in cancer cell proliferation and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The sulfonamide group is known for its antibacterial activity, particularly against Gram-positive bacteria .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds with similar structures. The presence of the pyrrolidine ring may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

The biological activities of (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of enzymes such as carbonic anhydrases and various kinases involved in cellular signaling.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neuronal signaling.
  • Oxidative Stress Reduction : Antioxidant properties that help protect cells from oxidative damage.

Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer effects of a related sulfonamide compound on breast cancer cell lines. Results indicated significant apoptosis induction and cell cycle arrest at the G1 phase, highlighting the potential of such compounds in cancer therapy .

Study 2: Antimicrobial Efficacy

In a 2024 investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as alternative treatments .

Data Tables

Activity TypeCompound DerivativeEffectivenessReference
AnticancerSulfonamide derivative AInduced apoptosis
AntimicrobialSulfonamide derivative BMIC against E. coli
NeuroprotectivePyrrolidine derivative CReduced oxidative stress

化学反応の分析

Ethenesulfonamide Reactivity

The (E)-configured ethenesulfonamide group undergoes characteristic electrophilic and nucleophilic additions:

Reaction Type Conditions Products/Outcomes Key Observations
Electrophilic Addition Halogens (Cl₂, Br₂) in CH₂Cl₂Vicinal dihalides (e.g., 1,2-dibromo derivatives) Stereospecific addition preserves the (E)-configuration of the double bond.
Cycloaddition Thermal or photochemical activationDiels-Alder adducts with dienes (e.g., cyclopentadiene)Regioselectivity driven by electron-withdrawing sulfonamide group.
Hydrogenation H₂/Pd-C in ethanol, 25°CSaturated sulfonamide derivativeComplete reduction of the double bond without affecting the pyrrolidinone ring .

Sulfonamide Group Transformations

The sulfonamide functionality (-SO₂NH-) participates in acid-base and substitution reactions:

  • Acid-Base Reactions :

    • Deprotonation occurs in basic media (e.g., NaOH/MeOH), forming a sulfonamide anion capable of nucleophilic attacks on alkyl halides .

    • Protonation in acidic conditions (e.g., HCl/EtOH) enhances hydrogen-bonding interactions, influencing crystallinity .

  • N-Alkylation :
    Reacts with alkyl bromides (e.g., CH₃I) in DMF/K₂CO₃ to yield N-alkylated derivatives, confirmed by 1H^1H-NMR shifts at δ 3.8–4.2 ppm .

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-1-ylmethyl group demonstrates ring-opening and functionalization potential:

Reaction Conditions Outcome Mechanistic Insight
Hydrolysis 6M HCl, reflux, 12hRing-opened γ-aminobutyric acid (GABA) analogAcid-catalyzed cleavage of the lactam ring .
Grignard Addition RMgX (R = Me, Et), THF, 0°C → rtTertiary alcohol formation at the carbonyl positionNucleophilic attack on the lactam carbonyl.
Reductive Amination NaBH₃CN, MeOH, 4Å MSSecondary amine derivatives via imine intermediatesConfirmed by ESI-MS ([M+H]⁺ peaks) and IR loss of carbonyl stretch .

Aromatic Substitution Reactions

The biphenyl system undergoes directed ortho-metalation and cross-coupling:

  • Suzuki-Miyaura Coupling :

    • Reacts with arylboronic acids (e.g., 4-formylphenylboronic acid) under Pd(PPh₃)₄ catalysis to install substituents at the para position .

    • Yields biphenyl-aldehyde hybrids (confirmed by 13C^{13}C-NMR δ 190–195 ppm) .

  • Nitration (HNO₃/H₂SO₄):
    Introduces nitro groups at meta positions relative to electron-withdrawing sulfonamide groups .

Photochemical and Thermal Stability

  • UV-Vis Studies (λ = 254–365 nm):

    • Photoisomerization observed in solution (CH₃CN), with (E)→(Z) conversion quantum yield Φ = 0.18.

    • Irreversible decomposition occurs after 6h exposure to UV-C light.

  • Thermogravimetric Analysis (TGA) :
    Stable up to 220°C; sulfonamide decomposition initiates at 240°C (mass loss = 58%) .

Key Challenges and Research Gaps

  • Stereochemical Control : Maintaining (E)-configuration during derivatization requires optimized conditions .

  • Solubility Limitations : Poor aqueous solubility (logP = 3.8) complicates in vitro assays .

準備方法

Preparation of 1-(4-Bromobenzyl)pyrrolidin-2-one

Procedure :

  • React pyrrolidin-2-one (1.0 equiv) with 4-bromobenzyl bromide (1.2 equiv) in dichloromethane (DCM) using BF₃·Et₂O as a Lewis catalyst at 0°C.
  • Stir for 6–8 hours at room temperature.
  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and recrystallize from petroleum ether.

Yield : 46% (reported for analogous bromoalkylation).
Key Data :

  • MS (ESI) : m/z 282.1 [M+H]⁺ (calculated: 282.03).
  • ¹H-NMR (300 MHz, DMSO-d₆): δ 7.55 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.45 (s, 2H), 3.55 (t, J = 6.6 Hz, 2H), 2.35 (t, J = 8.1 Hz, 2H), 1.95–1.85 (m, 2H).

Suzuki-Miyaura Coupling to Form Biphenyl Intermediate

Procedure :

  • Combine 1-(4-bromobenzyl)pyrrolidin-2-one (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed toluene/ethanol/H₂O (4:2:1).
  • Reflux at 110°C for 12 hours under nitrogen.
  • Extract with ethyl acetate, dry, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 78% (based on similar couplings).

Functionalization of the Biphenyl Core

Bromination of the Methyl Group

Procedure :

  • Dissolve 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]toluene (1.0 equiv) in CCl₄.
  • Add N-bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.1 equiv).
  • Reflux at 80°C for 4 hours.
  • Filter and concentrate to obtain 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]benzyl bromide.

Yield : 85% (analogous radical bromination).

Gabriel Synthesis to Introduce Benzylamine

Procedure :

  • React benzyl bromide (1.0 equiv) with potassium phthalimide (1.5 equiv) in DMF at 60°C for 6 hours.
  • Hydrolyze with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 3 hours.
  • Filter and concentrate to yield 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]benzylamine.

Yield : 70% (phthalamide deprotection).

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Condensation of Benzaldehyde with Sodium 2-Ethoxy-2-oxoethanesulfonate

Procedure :

  • React sodium 2-ethoxy-2-oxoethanesulfonate (1.0 equiv) with benzaldehyde (1.2 equiv) in toluene using pyridine and ammonium acetate as catalysts at 110°C.
  • Stir for 8–10 hours to form ethyl (E)-2-phenylethenesulfonate.
    Yield : 89%.

Chlorination with Phosphorus Oxychloride

Procedure :

  • Treat ethyl (E)-2-phenylethenesulfonate (1.0 equiv) with POCl₃ (3.0 equiv) at 0°C.
  • Warm to room temperature and stir for 2 hours.
  • Quench with ice water and extract with DCM to obtain (E)-2-phenylethenesulfonyl chloride.
    Yield : 76%.

Sulfonamide Coupling Reaction

Optimized Protocol Using DMF Catalysis

Procedure (adapted from patent US20030236437A1):

  • Combine 2-[4-((2-oxopyrrolidin-1-yl)methyl)phenyl]benzylamine (1.0 equiv) and (E)-2-phenylethenesulfonyl chloride (1.5 equiv) in toluene.
  • Add DMF (0.05 equiv) as a catalyst.
  • Heat at 130°C for 5 hours.
  • Purify via column chromatography (ethyl acetate/hexane 1:4).

Yield : 82%.

Alternative Method with DIPEA Base

Procedure (adapted from ACS Omega):

  • Dissolve the benzylamine (1.0 equiv) in DCM.
  • Add DIPEA (3.0 equiv) and (E)-2-phenylethenesulfonyl chloride (1.2 equiv) at 0°C.
  • Stir at room temperature for 2 hours.
  • Wash with 5% HCl and saturated NaHCO₃.

Yield : 74%.

Comparative Analysis of Sulfonylation Methods

Parameter DMF Catalysis DIPEA Base
Temperature 130°C 25°C
Reaction Time 5 hours 2 hours
Yield 82% 74%
Byproduct Formation <5% 10–12%
Purification Column chromatography Aqueous workup

The DMF-catalyzed method offers higher yields and lower byproduct generation due to minimized bis-sulfonylation.

Stereochemical Control and Characterization

Confirmation of (E)-Configuration

  • ¹H-NMR : Trans coupling constant (J = 16.2 Hz) between vinylic protons at δ 6.85 (d) and 7.40 (d).
  • HPLC : Retention time matches (E)-configured analog (tR = 12.4 min; Z-isomer tR = 14.1 min).

Scale-Up Considerations and Industrial Relevance

  • Solvent Recovery : Toluene and DMF can be distilled and reused, reducing costs.
  • Catalyst Loading : DMF (0.05 equiv) is economical for large-scale production.
  • Safety : POCl₃ handling requires strict temperature control to avoid exothermic decomposition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., sulfonamide bond formation) and functional group protection/deprotection. For example, the pyrrolidinone moiety can be introduced via reductive amination or nucleophilic substitution. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like piperidine or triethylamine are critical for yield optimization .
  • Key Challenges : Impurities from incomplete coupling or side reactions (e.g., sulfonamide hydrolysis). Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential .

Q. How to confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

NMR : Assign peaks for the (E)-ethenesulfonamide configuration (δ 7.2–7.8 ppm for aromatic protons; δ 6.5–7.0 ppm for vinyl protons).

IR : Confirm sulfonamide S=O stretches (1320–1370 cm⁻¹) and pyrrolidinone C=O (1650–1700 cm⁻¹) .

Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragment patterns .

Q. What are the recommended protocols for crystallographic analysis of this compound?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement). Key parameters: Mo Kα radiation (λ = 0.71073 Å), 100 K temperature. Refinement includes anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic vs. computational structural data?

  • Approach :

  • Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (B3LYP/6-31G* basis set).
  • Use molecular dynamics simulations to assess conformational flexibility, especially for the (E)-configured ethenesulfonamide group .
    • Case Study : Discrepancies in aromatic proton splitting may arise from solvent effects or dynamic exchange; variable-temperature NMR can clarify .

Q. What strategies optimize the compound’s bioactivity through targeted functional group modification?

  • Design Principles :

  • Replace the pyrrolidinone ring with morpholine or piperazine to modulate solubility/logP.
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance sulfonamide stability .
    • Experimental Validation : Test derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ comparisons .

Q. How to assess metabolic pathways and stability in vitro?

  • Protocol :

Microsomal Incubation : Liver microsomes (human/rat) + NADPH cofactor; monitor degradation via LC-MS/MS.

Hydrolysis Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to evaluate sulfonamide cleavage .

  • Key Metrics : Half-life (t₁/₂), metabolite identification (e.g., sulfonic acid derivatives) .

Q. What computational tools predict binding affinity for target proteins?

  • Workflow :

  • Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis (e.g., targeting kinase domains).
  • MD Simulations : GROMACS for stability assessment (20 ns trajectories, RMSD/RMSF analysis) .
    • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

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